molecular formula C19H21N3O B12793950 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- CAS No. 106626-81-7

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-

Cat. No.: B12793950
CAS No.: 106626-81-7
M. Wt: 307.4 g/mol
InChI Key: WUCCTNZMKRRCCJ-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the acridine class of compounds, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, particularly due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- typically involves the following steps:

    Formation of Acridine Core: The acridine core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.

    Carboxamide Formation: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.

    Methylation: The final step involves the methylation of the acridine core to introduce the 8-methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the acridine core, potentially altering its DNA intercalation properties.

    Substitution: Various substituents can be introduced into the acridine core or the carboxamide group to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various acridine derivatives, each with potentially unique biological activities. These derivatives are often tested for their antitumor properties.

Scientific Research Applications

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, inhibiting replication and transcription. This leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of these processes ultimately results in cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include:

    Amsacrine: Another topoisomerase II inhibitor but with a different structure and spectrum of activity.

    Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties but different clinical applications.

    Etoposide: A topoisomerase II inhibitor derived from podophyllotoxin, used in various cancer treatments.

Compared to these compounds, 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has shown promising activity in preclinical studies, particularly against multidrug-resistant cancer cell lines .

Properties

CAS No.

106626-81-7

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23)

InChI Key

WUCCTNZMKRRCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C

Origin of Product

United States

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